molecular formula C7H13NO2 B1662092 Ethyl 3-(Dimethylamino)acrylate CAS No. 924-99-2

Ethyl 3-(Dimethylamino)acrylate

Cat. No. B1662092
M. Wt: 143.18 g/mol
InChI Key: MVUMJYQUKKUOHO-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877782B2

Procedure details

To a solution of N-chlorosuccinimide (54.7 g, 409 mmol) in DMF (1 L) was added pyridine-2-carbaldoxime (50 g, 409 mmol) portionwise and the resulting mixture was then stirred for 64 h at room temperature. To this solution was then added ethyl 3-(N,N-dimethylamino)acrylate (58.6 g, 409 mmol) and triethylamine (82.9 mL, 819 mmol) in chloroform (10 mL) and the resulting mixture was then stirred for 14 h at room temperature and poured onto a mixture of ice water and HCl (4 N, 100 mL) and extracted with ethylacetate. The organic extract was then washed with water, saturated aqueous sodium hydrogen carbonate solution, brine, dried with sodium sulfate, filtered and evaporated. Purification by distillation afforded the title product (58.9 g, 66%) which was obtained as a light brown liquid. Bp 125-127° C. at 0.4 mbar. MS: m/e=219.2 [M+H]+.
Quantity
54.7 g
Type
reactant
Reaction Step One
[Compound]
Name
pyridine-2-carbaldoxime
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
58.6 g
Type
reactant
Reaction Step Two
Quantity
82.9 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
Cl[N:2]1[C:6](=O)[CH2:5][CH2:4][C:3]1=O.C[N:10]([CH:12]=[CH:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])C.[CH2:19](N(CC)CC)C.Cl.CN([CH:30]=[O:31])C>C(Cl)(Cl)Cl>[CH2:17]([O:16][C:14]([C:13]1[C:12]([C:6]2[CH:5]=[CH:4][CH:3]=[CH:19][N:2]=2)=[N:10][O:31][CH:30]=1)=[O:15])[CH3:18]

Inputs

Step One
Name
Quantity
54.7 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
pyridine-2-carbaldoxime
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
1 L
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
58.6 g
Type
reactant
Smiles
CN(C)C=CC(=O)OCC
Name
Quantity
82.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was then stirred for 64 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was then washed with water, saturated aqueous sodium hydrogen carbonate solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NOC1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 58.9 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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